4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid
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Overview
Description
4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two 2-chlorophenyl groups attached to a pentanoic acid backbone through carbamoyloxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds, such as 4-(2-chlorophenyl)carbamoylphenol, through the reaction of 2-chlorophenyl isocyanate with phenol under controlled conditions.
Coupling Reaction: The intermediate compounds are then subjected to a coupling reaction with a pentanoic acid derivative, such as 4,4-dihalopentanoic acid, in the presence of a suitable catalyst and solvent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to disease pathways.
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(4-{[(2-bromophenyl)carbamoyl]oxy}phenyl)pentanoic acid: Similar structure with bromine substituents instead of chlorine.
4,4-Bis(4-{[(2-fluorophenyl)carbamoyl]oxy}phenyl)pentanoic acid: Contains fluorine substituents.
4,4-Bis(4-{[(2-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid: Features methyl groups instead of halogens.
Uniqueness
4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid is unique due to the presence of chlorine atoms, which can influence its reactivity, biological activity, and physicochemical properties. The chlorine substituents may enhance its stability and interaction with specific molecular targets compared to similar compounds with different substituents.
Properties
CAS No. |
6634-59-9 |
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Molecular Formula |
C31H26Cl2N2O6 |
Molecular Weight |
593.4 g/mol |
IUPAC Name |
4,4-bis[4-[(2-chlorophenyl)carbamoyloxy]phenyl]pentanoic acid |
InChI |
InChI=1S/C31H26Cl2N2O6/c1-31(19-18-28(36)37,20-10-14-22(15-11-20)40-29(38)34-26-8-4-2-6-24(26)32)21-12-16-23(17-13-21)41-30(39)35-27-9-5-3-7-25(27)33/h2-17H,18-19H2,1H3,(H,34,38)(H,35,39)(H,36,37) |
InChI Key |
KWGJABQPHOECQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)OC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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